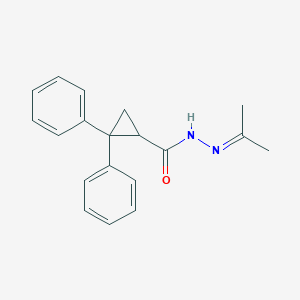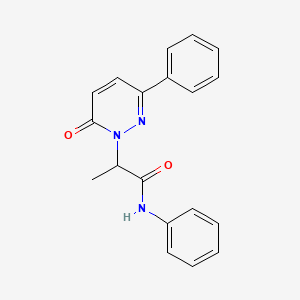
N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as NMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMDP is a cyclopropane derivative that possesses unique structural and chemical properties, making it a valuable tool for research purposes.
Wirkmechanismus
The mechanism of action of N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the interaction of N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide with cellular targets, such as enzymes and receptors. N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to bind to the active site of enzymes and inhibit their activity, suggesting that it may act as an enzyme inhibitor. It has also been found to interact with cellular receptors, such as the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been found to have various biochemical and physiological effects, depending on the cellular target and concentration. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral replication, and suppress bacterial growth. N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been found to modulate cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has several advantages as a research tool, including its unique structural and chemical properties, its ability to interact with cellular targets, and its potential applications in various fields. However, there are also some limitations to using N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments, such as its potential toxicity and the need for optimization of reaction conditions to obtain high yields and purity.
Zukünftige Richtungen
There are several future directions for research on N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide, including the development of new synthetic methods for N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide and its derivatives, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide and to optimize its use as a research tool.
Synthesemethoden
The synthesis of N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of 2,2-diphenylcyclopropanecarbaldehyde with isopropyl hydrazine in the presence of an acid catalyst. The reaction yields N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide as a white crystalline solid, which can be purified using recrystallization techniques. The purity and yield of N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been investigated for its antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been found to possess antiviral activity against influenza virus and antibacterial activity against Staphylococcus aureus.
In biochemistry, N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been used as a probe to study the mechanism of enzyme-catalyzed reactions. It has been shown to bind to the active site of enzymes and inhibit their activity, making it a valuable tool for enzyme kinetics studies. N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been used as a fluorescent probe to detect reactive oxygen species in living cells.
In materials science, N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks. Its unique structural and chemical properties make it a versatile building block for the design of new materials with tailored properties.
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14(2)20-21-18(22)17-13-19(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUJWQMPYZTXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)

![3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5161872.png)
![4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5161880.png)
![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B5161892.png)
![N-{2-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl}acetamide](/img/structure/B5161893.png)
![4-methyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5161912.png)
![N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5161919.png)
![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)

![1-(3-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5161964.png)
![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)
![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)